Cas no 1797223-64-3 (4-methoxy-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)benzamide)

4-Methoxy-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted pyridazine moiety via an aminoethyl spacer. Its structure incorporates a methoxy group on the benzamide ring and a pyrrolidine-substituted pyridazine, enhancing its potential as a pharmacologically active scaffold. The compound’s design suggests utility in medicinal chemistry, particularly in targeting receptors or enzymes due to its hydrogen-bonding capacity and lipophilic character. Its well-defined heterocyclic framework may offer advantages in binding affinity and selectivity, making it a candidate for further investigation in drug discovery. The compound’s purity and stability under standard conditions support its use in research applications.
4-methoxy-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)benzamide structure
1797223-64-3 structure
商品名:4-methoxy-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)benzamide
CAS番号:1797223-64-3
MF:C18H23N5O2
メガワット:341.407523393631
CID:5936773
PubChem ID:71807473

4-methoxy-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)benzamide 化学的及び物理的性質

名前と識別子

    • 4-methoxy-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)benzamide
    • F6438-1031
    • 4-METHOXY-N-(2-{[5-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]AMINO}ETHYL)BENZAMIDE
    • AKOS024561010
    • 1797223-64-3
    • 4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide
    • 4-methoxy-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzamide
    • インチ: 1S/C18H23N5O2/c1-25-16-6-4-14(5-7-16)18(24)20-9-8-19-17-12-15(13-21-22-17)23-10-2-3-11-23/h4-7,12-13H,2-3,8-11H2,1H3,(H,19,22)(H,20,24)
    • InChIKey: VJBWEJMIBKJYRX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(=CC=1)OC)NCCNC1=CC(=CN=N1)N1CCCC1

計算された属性

  • せいみつぶんしりょう: 341.18517499g/mol
  • どういたいしつりょう: 341.18517499g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 408
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 79.4Ų

4-methoxy-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6438-1031-1mg
4-methoxy-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)benzamide
1797223-64-3
1mg
$81.0 2023-09-09
Life Chemicals
F6438-1031-75mg
4-methoxy-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)benzamide
1797223-64-3
75mg
$312.0 2023-09-09
Life Chemicals
F6438-1031-10mg
4-methoxy-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)benzamide
1797223-64-3
10mg
$118.5 2023-09-09
Life Chemicals
F6438-1031-10μmol
4-methoxy-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)benzamide
1797223-64-3
10μmol
$103.5 2023-09-09
Life Chemicals
F6438-1031-25mg
4-methoxy-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)benzamide
1797223-64-3
25mg
$163.5 2023-09-09
Life Chemicals
F6438-1031-20μmol
4-methoxy-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)benzamide
1797223-64-3
20μmol
$118.5 2023-09-09
Life Chemicals
F6438-1031-5μmol
4-methoxy-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)benzamide
1797223-64-3
5μmol
$94.5 2023-09-09
Life Chemicals
F6438-1031-40mg
4-methoxy-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)benzamide
1797223-64-3
40mg
$210.0 2023-09-09
Life Chemicals
F6438-1031-50mg
4-methoxy-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)benzamide
1797223-64-3
50mg
$240.0 2023-09-09
Life Chemicals
F6438-1031-4mg
4-methoxy-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)benzamide
1797223-64-3
4mg
$99.0 2023-09-09

4-methoxy-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)benzamide 関連文献

4-methoxy-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)benzamideに関する追加情報

Comprehensive Analysis of 4-Methoxy-N-(2-{5-(Pyrrolidin-1-Yl)Pyridazin-3-Ylamino}Ethyl)Benzamide (CAS No. 1797223-64-3)

The compound 4-methoxy-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)benzamide (CAS No. 1797223-64-3) represents a structurally intricate molecule with potential applications in pharmaceutical and biotechnological research. Its unique architecture combines a methoxy-substituted benzamide core with a pyrrolidinyl-pyridazine amine moiety, creating a scaffold that has garnered attention for its modulatory effects on specific biological pathways. The CAS registry number 1797223-64-3 serves as a standardized identifier, ensuring unambiguous reference in scientific literature and regulatory documentation.

The chemical structure of 4-methoxy-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)benzamide features a benzene ring substituted with a methoxy group at the para position and an amide linkage at the N-terminal position. The pyridazine ring, fused with a pyrrolidine ring, introduces a nitrogen-rich heterocyclic system that enhances molecular flexibility and hydrogen bonding potential. This combination of aromaticity, amide functionality, and heterocyclic motifs is characteristic of compounds designed to interact with protein targets such as kinases or G-protein-coupled receptors (GPCRs). Recent studies highlight the role of such scaffolds in modulating enzyme activity through allosteric interactions or competitive inhibition.

Synthetic approaches to CAS No. 1797223-64-3 typically involve multistep organic reactions, including Buchwald–Hartwig couplings for constructing the pyridazine-pyrrolidine linkage and amidation reactions to form the benzamide core. The methoxy substitution pattern on the aromatic ring is often introduced via nucleophilic aromatic substitution or transition-metal-catalyzed C–O bond formation. Advanced purification techniques such as preparative HPLC ensure high purity levels required for preclinical testing, aligning with Good Manufacturing Practice (GMP) standards in pharmaceutical development.

Biological evaluation of 4-methoxy-N-(2-{5-(pyrrolidin-1-Yl)Pyridazin}-Ylamino}Ethyl)Benzamide has revealed promising activity in cell-based assays targeting metabolic disorders and neurodegenerative diseases. For instance, its interaction with adenosine receptors—key players in cellular energy homeostasis—has been extensively studied using radioligand binding assays and surface plasmon resonance (SPR). The pyrrolidine-pyridazine framework demonstrates selectivity over structurally similar compounds, reducing off-target effects that often limit drug efficacy.

In the context of drug discovery pipelines, compounds like CAS No. 1797223-64-3 are evaluated for physicochemical properties such as solubility (logP), permeability (PAMPA assay), and metabolic stability (CYP enzyme screening). These parameters are critical for predicting oral bioavailability and systemic exposure during clinical trials. Computational models integrating molecular dynamics simulations further refine lead optimization strategies by predicting ligand-receptor interactions at atomic resolution.

The versatility of methoxy-benzamide derivatives extends beyond traditional pharmacology into materials science applications, including sensor development for detecting biomarkers in liquid biopsy samples. Here, the compound’s ability to form stable complexes with metal ions or bind to specific antibodies enhances signal amplification in electrochemical assays. Such innovations align with current trends toward point-of-care diagnostics requiring rapid and cost-effective analytical tools.

In summary, CAS No. 1797223->64->" style="text-decoration: none;">" style="text-decoration: none;">" style="text-decoration: none;">" style="text-decoration: none;">" style="text-decoration: none;">" style="text-decoration: none;">" style="text-decoration: none;">" style="text-decoration: none;">" style="text-decoration: none;">" style="text-decoration: none;">" style="text-decoration: none;">" style="text-decoration: none;">" style="text-decoration: none;">" style="text-decoration: none;">" style="text-decoration: none;">" style="text-decoration: none;">" represents a multifunctional scaffold with broad implications across therapeutic areas and diagnostic technologies.

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